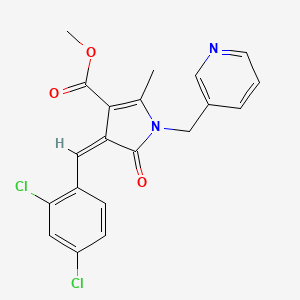

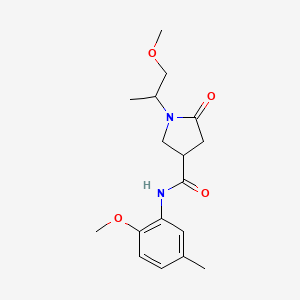

![molecular formula C16H18N2O5S B4845302 N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)

N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to “N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide” often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular complexity. For example, the synthesis of N-substituted derivatives of acetamide involves nucleophilic substitution reactions, followed by the substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride and N,N-Dimethylformamide (DMF) (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been elucidated using spectroscopic techniques such as HNMR, LC-MS, and crystallography, revealing intricate details about their molecular geometry and intramolecular interactions. For instance, Sharma et al. (2018) reported the crystal structure of an anticancer drug using orthorhombic crystal system analysis, which helps in understanding the spatial arrangement and electronic structure of such molecules (Sharma et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical behavior of N-substituted acetamides depend on the functional groups attached to the acetamide core. These compounds can undergo various chemical reactions, including hydrolysis, nucleophilic substitution, and reactions with enzymes, which can be leveraged for synthetic and medicinal applications. The synthesized compounds display promising activity against specific enzymes, indicating their potential utility in drug development (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Mefluidide Protection in Agriculture

Mefluidide, also known as N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide, has been found to protect chilling-sensitive crops like cucumber and corn from chilling injury. However, its protective effect is species-specific and is only effective above a certain threshold concentration (Tseng & Li, 1984).

Structural Studies and Antibacterial Applications

The compound has been used in the synthesis of various structures, including its role in forming copper complexes. For example, a study reported the X-ray structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), which showed moderate antibacterial activity in vitro assays (Obaleye, Caira, & Tella, 2008).

Impact on Abscisic Acid Metabolism

Mefluidide can trigger an increase in endogenous free abscisic acid content in corn when grown in a non-stress temperature regime. This increase in abscisic acid is relevant to the protection of chilled corn plants (Zhang, Li, & Brenner, 1986).

Synthesis of Heterocycles with Antimicrobial Properties

In another study, 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide was used for synthesizing a variety of heterocycles with sulfamoyl moiety, demonstrating promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties was investigated. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Effects on Plant Growth and Development

Mefluidide has been studied for its effects on the growth and reproduction of wheat. Applied at various concentrations, it was found to suppress heading and reduce leaf area index, total biomass, seed weight, and the number of seeds per spike, particularly when applied at later stages of plant growth (Undersander, 1986).

Modulating Immune Response to Tumors

A synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been identified for its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound enhanced the response of lymphocytes to tumor cells and macrophage inhibitory effects on tumor cell growth in vitro (Wang et al., 2004).

Analytical and Antimicrobial Studies

The compound has been a subject of various analytical and antimicrobial studies. For example, a study involving quantum mechanical calculations on a molecule related to N-(4-{[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide explored its physicochemical parameters and molecular docking with enzymes (Shukla & Yadava, 2020).

Agricultural Growth Regulation

In another application, mefluidide was studied for its influence on sorghum growth and development. Its application inhibited normal plant growth but enhanced the forage value of the plants (Stair, Hussey, & Cothren, 1991).

Wirkmechanismus

The mechanism of action of sulfonyl acetamides can vary depending on their specific structure and the biological system in which they are active. Some sulfonyl acetamides are known to inhibit enzymes such as dihydrofolate reductase, which is involved in the synthesis of DNA and other important biological molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-6-16(7-5-12)24(20,21)18-13-8-14(22-2)10-15(9-13)23-3/h4-10,18H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHLQMGQKSCTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4845219.png)

![1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone](/img/structure/B4845230.png)

![allyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4845241.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B4845248.png)

![6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845253.png)

![N-{5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4845275.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4845284.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4845288.png)

![1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4845310.png)